2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. The structure features a phenyl group at position 1, a 4-oxo group at position 4, and a benzamide substituent at position 5 with an ethoxy group at the ortho position of the benzamide ring. This compound is of interest due to its structural similarity to kinase inhibitors targeting EGFR, BTK, and other oncogenic pathways. The ethoxy group and benzamide moiety are critical for modulating solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
2-ethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-2-28-17-11-7-6-10-15(17)19(26)23-24-13-21-18-16(20(24)27)12-22-25(18)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOBXEZNPHNWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzoyl chloride with 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzamide or pyrazolo[3,4-d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Medicine: Due to its potential anti-cancer properties, it is investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is often mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide with structurally and functionally related analogs:
Structural Analogues
Structure-Activity Relationship (SAR)
- Position 5 Substitution : Benzamide derivatives (target compound, ZYBT1) show superior kinase inhibition vs. acetohydrazides () or urea derivatives ().
- Ethoxy Group : Enhances metabolic stability compared to methoxy or hydroxyl groups but may reduce binding affinity for polar ATP-binding pockets .
- Fluorine Substitution : Fluorinated analogs () improve target engagement but require complex synthetic routes .
Biological Activity
2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, also known by its CAS number 899945-96-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 375.4 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 899945-96-1 |
| Molecular Formula | CHNO |
| Molecular Weight | 375.4 g/mol |
Antitumor Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR. For instance, a study demonstrated that pyrazole derivatives could inhibit cell proliferation in cancer cell lines through modulation of these pathways .
Anti-inflammatory and Antimicrobial Effects
In addition to antitumor activity, pyrazole derivatives are recognized for their anti-inflammatory and antimicrobial properties. Research has shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines and exhibit antibacterial effects against various strains of bacteria .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For example, it may act as an inhibitor of telomerase and other kinases critical for cancer cell survival and proliferation .
Study on Antitumor Activity
A study conducted on a series of pyrazole derivatives, including this compound, evaluated their effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity against specific cancer types .
In Vivo Studies
In vivo studies using murine models have also been conducted to assess the efficacy of this compound in reducing tumor size and improving survival rates. The results showed significant reductions in tumor volume compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via condensation of substituted pyrazoles with diketones under acidic conditions (e.g., glacial acetic acid) . Subsequent functionalization with the ethoxybenzamide group requires coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF). Key variables include:
- Temperature : 80–100°C for cyclization steps.
- Catalysts : Triethylamine or NaH for deprotonation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Yield optimization often requires iterative adjustments to solvent polarity and stoichiometry .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Answer : Characterization relies on:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]) .
- X-ray Crystallography : Resolves bond lengths/angles and confirms the pyrazolo-pyrimidine scaffold geometry .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC values)?
- Answer : Discrepancies often arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Solubility : Use of DMSO vs. ethanol affects compound bioavailability .
- Structural Analogues : Minor substitutions (e.g., trifluoromethyl vs. methoxy groups) alter target binding .
Mitigation involves standardizing protocols (e.g., CLSI guidelines) and cross-validating with orthogonal assays (e.g., SPR for binding kinetics) .
Q. How does the compound interact with kinase targets, and what computational methods predict binding modes?
- Answer : The pyrazolo[3,4-d]pyrimidine core mimics ATP’s adenine ring, enabling competitive inhibition at kinase ATP-binding pockets . Computational approaches include:
- Molecular Docking (AutoDock Vina) : Predicts binding poses using crystal structures (e.g., PDB: 4ZFP) .
- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories .
Key interactions: Hydrogen bonds with hinge-region residues (e.g., Glu183 in KDM4B) and hydrophobic contacts with phenyl/ethoxy groups .
Q. What methodologies identify metabolic stability and toxicity risks in preclinical studies?
- Answer :
- In Vitro Microsomal Assays : Liver microsomes (human/rat) quantify metabolic half-life via LC-MS/MS .
- CYP450 Inhibition Screening : Fluorescent probes (e.g., P450-Glo™) assess isoform-specific inhibition (e.g., CYP3A4) .
- AMES Test : Evaluates mutagenicity using Salmonella strains TA98/TA100 .
- hERG Binding Assays : Patch-clamp electrophysiology to assess cardiac toxicity risks .
Key Methodological Recommendations
- Synthesis : Prioritize flow chemistry for scalable production .
- Characterization : Combine XRD with DFT calculations for electronic structure insights .
- Biological Assays : Use isogenic cell lines to isolate target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
